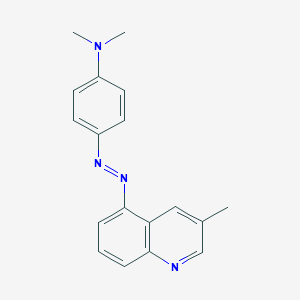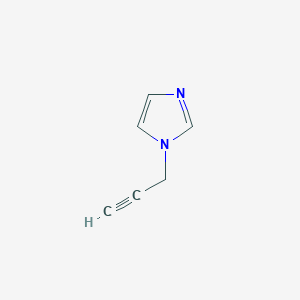
Z-Tyr-leu-NH2
Overview
Description
Z-Tyr-leu-NH2: is a synthetic dipeptide composed of tyrosine and leucine residues. It is often used in biochemical research due to its ability to inhibit protein kinase C, an enzyme involved in various cellular regulatory mechanisms . The compound is characterized by its zwitterionic nature, which allows it to interact with various biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reduce human error. The use of microwave-assisted SPPS has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Z-Tyr-leu-NH2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tyrosine residue.
Reduction: Reducing agents like sodium borohydride can reduce any oxidized forms of the peptide.
Substitution: Substitution reactions often involve the use of protecting groups to selectively modify specific residues.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can restore the original peptide structure .
Scientific Research Applications
Chemistry: In chemistry, Z-Tyr-leu-NH2 is used as a model compound to study peptide synthesis and modification techniques. It serves as a substrate for various enzymatic reactions, providing insights into enzyme specificity and activity .
Biology: In biological research, this compound is used to investigate protein-protein interactions and signal transduction pathways. Its ability to inhibit protein kinase C makes it a valuable tool for studying cellular regulatory mechanisms .
Medicine: Its inhibitory effect on protein kinase C suggests it could be used to modulate this enzyme’s activity in various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in quality control processes for peptide synthesis .
Mechanism of Action
Z-Tyr-leu-NH2 exerts its effects primarily by inhibiting protein kinase C. This enzyme is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition occurs through the binding of this compound to the enzyme’s active site, preventing its interaction with natural substrates . This binding disrupts the enzyme’s activity, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
- Z-Ser-leu-NH2
- Z-Gly-leu-NH2
- Z-Tyr-D-Ala-NHNH2
Comparison: Z-Tyr-leu-NH2 is unique due to its specific inhibitory effect on protein kinase C. While other similar compounds like Z-Ser-leu-NH2 and Z-Gly-leu-NH2 also inhibit this enzyme, this compound has been shown to be more effective in certain contexts . Additionally, the presence of the tyrosine residue allows for unique post-translational modifications, further distinguishing it from other peptides .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWMILNKWCAPU-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)







![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)




